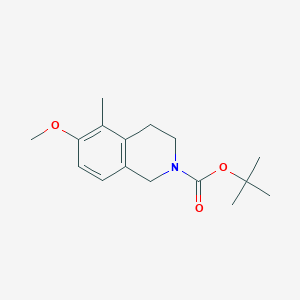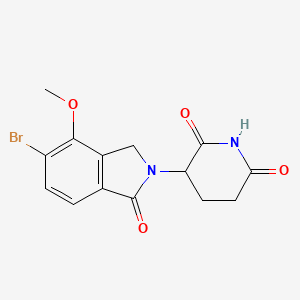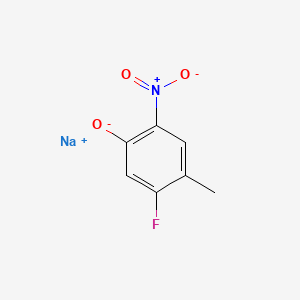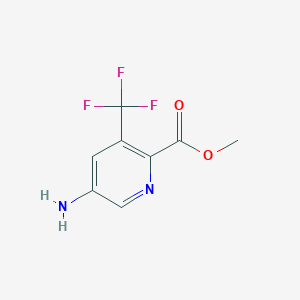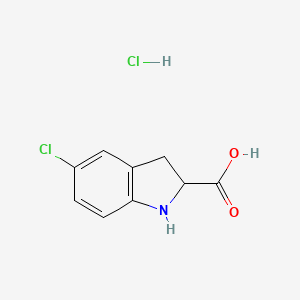
5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroindoline-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroindoline-2-carboxylic acid hydrochloride typically involves the chlorination of indoline-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the formation of 5-chloroindoline-2-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Chloroindoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, which can have different biological activities and properties.
科学研究应用
5-Chloroindoline-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-chloroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. As an antagonist at the glycine site of the NMDA receptor, it inhibits the receptor’s activity, which can modulate neurotransmission and has potential implications in neurological research .
相似化合物的比较
Similar Compounds
5-Chloroindole-2-carboxylic acid: This compound is similar but lacks the hydrochloride salt form.
Indoline-2-carboxylic acid: The parent compound without the chlorine substitution.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with a methoxy group instead of chlorine.
Uniqueness
5-Chloroindoline-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potential as an NMDA receptor antagonist. This makes it particularly valuable in neurological research and drug development.
属性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC 名称 |
5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClNO2.ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H |
InChI 键 |
BYKPWTMONIIYRW-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



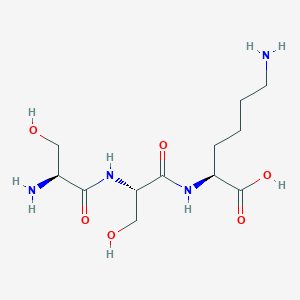
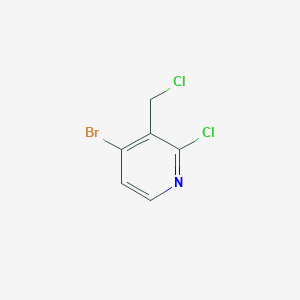
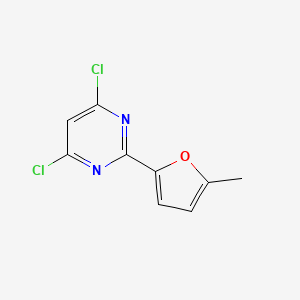
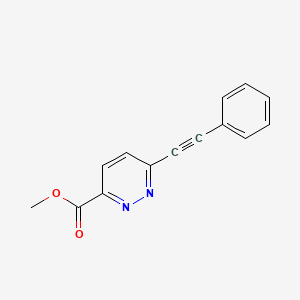
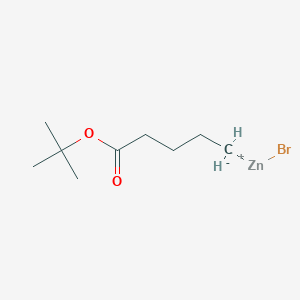

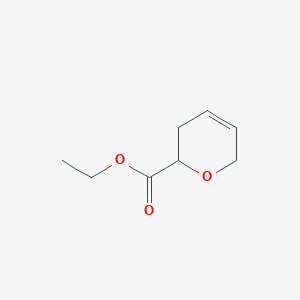
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
